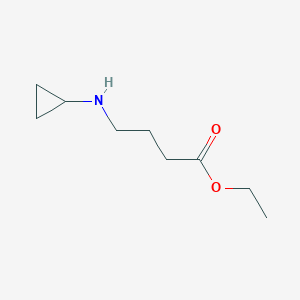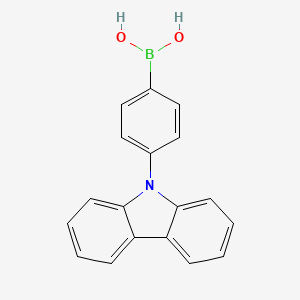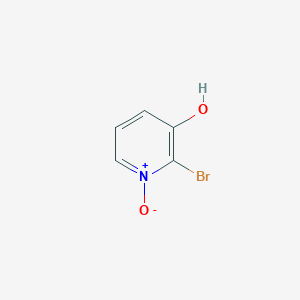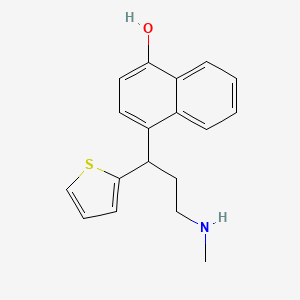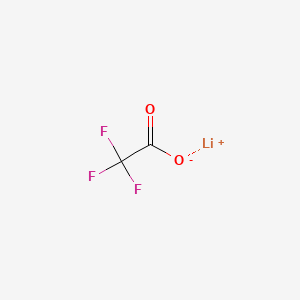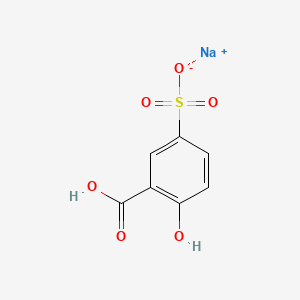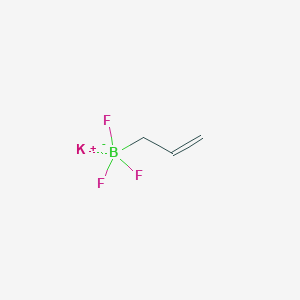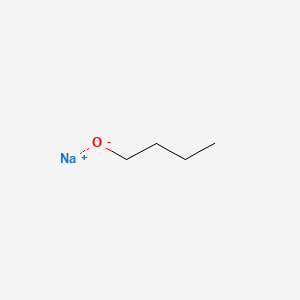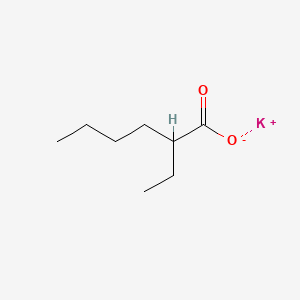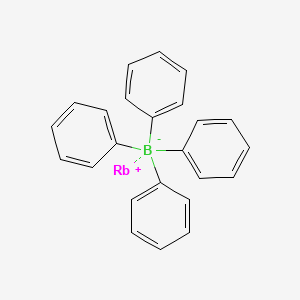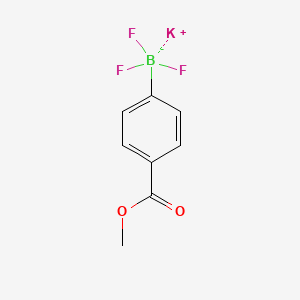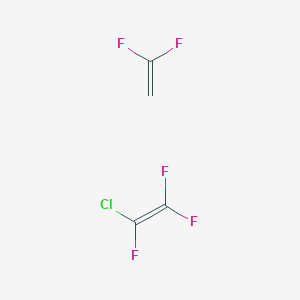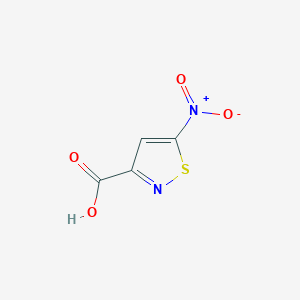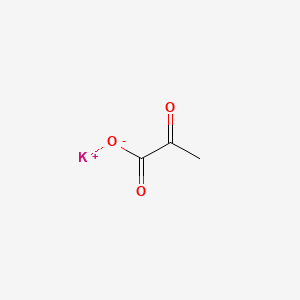
丙酮酸钾
描述
Potassium pyruvate is a compound with the molecular formula C3H3KO3 . It is formed by one CH3COCOO− anion and one metal cation K+ . It is an important molecule that is present at the intersection of multiple biochemical pathways . It is commonly encountered as one of the end products of glycolysis .
Synthesis Analysis
Potassium pyruvate is synthesized and characterized by chemical analysis, elemental analysis, and X-ray crystallography . More details about its synthesis process can be found in the paper titled "Crystal structure and thermochemical properties of potassium pyruvate" .Molecular Structure Analysis
The molecular structure of potassium pyruvate is formed by one CH3COCOO− anion and one metal cation K+ . An obvious feature of the crystal structure of the compound is the formation of the five-membered chelate ring, which is good for the stability of the compound in structure .Chemical Reactions Analysis
Potassium ions participate in a number of essential physiological processes including the maintenance of intracellular tonicity, the transmission of nerve impulses, the contraction of cardiac, skeletal and smooth muscle, and the maintenance of normal renal function .Physical And Chemical Properties Analysis
Potassium pyruvate has an average mass of 126.152 Da and a Monoisotopic mass of 125.971924 Da . The lattice potential energy of the compound and ionic volume of the anion CH3COCOO− are obtained from crystallographic data .科学研究应用
1. Point-of-Care and Self-Testing for Potassium
- Application Summary : Potassium pyruvate is used in the development of devices for point-of-care and self-testing potassium measurement technologies . These include devices for measurement of potassium in venous blood, devices for home blood collection and remote measurement, and devices for rapid home measurement of potassium .
2. Metabolic Control of DNA Replication
- Application Summary : Pyruvate kinase, which catalyzes the last reaction of glycolysis, is thought to play a role in the metabolic control of DNA replication . This research was conducted in the model system Bacillus subtilis .
- Methods of Application : The study analyzed mutants of the catalytic (Cat) and C-terminal (PEPut) domains of B. subtilis PykA . It found replication phenotypes in conditions where PykA is dispensable for growth .
- Results or Outcomes : The study found that PEPut operates as a nutrient-dependent inhibitor of initiation while Cat acts as a stimulator of replication fork speed . Disruption of either PEPut or Cat replication function dramatically impacted the cell cycle and replication timing .
3. Physiological Functions
- Application Summary : Pyruvate has several physiological functions, including mass reduction, increasing muscular endurance and physical performance, antioxidation, reducing blood fat and cholesterol, and protecting cardiac muscle .
4. Regulation of Pyruvate Metabolism and Human Disease
- Application Summary : Pyruvate is a keystone molecule critical for numerous aspects of eukaryotic and human metabolism . Pyruvate is the end-product of glycolysis, is derived from additional sources in the cellular cytoplasm, and is ultimately destined for transport into mitochondria where it is the master fuel input undergirding citric acid cycle carbon flux .
- Methods of Application : Mitochondrial pyruvate metabolism is regulated by many enzymes, including the recently discovered mitochondria pyruvate carrier, pyruvate dehydrogenase, and pyruvate carboxylase, to modulate overall pyruvate carbon flux .
- Results or Outcomes : Mutations in any of the genes encoding for proteins regulating pyruvate metabolism may lead to disease . Aberrant pyruvate metabolism plays an especially prominent role in cancer, heart failure, and neurodegeneration .
5. Metabolic Sensor Powering Glycolysis
- Application Summary : Pyruvate kinase, a metabolic sensor powering glycolysis, drives the metabolic control of DNA replication . Failures in this regulation cause DNA damage with potentially disastrous consequences for cell viability and human health, including cancer .
- Methods of Application : The study analyzed mutants of the catalytic (Cat) and C-terminal (PEPut) domains of B. subtilis PykA . It found replication phenotypes in conditions where PykA is dispensable for growth .
- Results or Outcomes : PEPut operates as a nutrient-dependent inhibitor of initiation while Cat acts as a stimulator of replication fork speed . Disruption of either PEPut or Cat replication function dramatically impacted the cell cycle and replication timing .
6. Metabolic Engineering of Microorganisms
- Application Summary : Pyruvate is a hub of various endogenous metabolic pathways, including glycolysis, TCA cycle, amino acid, and fatty acid biosynthesis . It has also been used as a precursor for pyruvate-derived compounds such as acetoin, 2,3-butanediol (2,3-BD), butanol, butyrate, and L-alanine biosynthesis .
7. Regulation of Pyruvate Metabolism and Human Disease
- Application Summary : Pyruvate is a keystone molecule critical for numerous aspects of eukaryotic and human metabolism . Pyruvate is the end-product of glycolysis, is derived from additional sources in the cellular cytoplasm, and is ultimately destined for transport into mitochondria as a master fuel input undergirding citric acid cycle carbon flux .
- Methods of Application : Mitochondrial pyruvate metabolism is regulated by many enzymes, including the recently discovered mitochondria pyruvate carrier, pyruvate dehydrogenase, and pyruvate carboxylase, to modulate overall pyruvate carbon flux .
- Results or Outcomes : Mutations in any of the genes encoding for proteins regulating pyruvate metabolism may lead to disease . Aberrant pyruvate metabolism plays an especially prominent role in cancer, heart failure, and neurodegeneration .
8. Metabolic Sensor Powering Glycolysis
- Application Summary : Pyruvate kinase, a metabolic sensor powering glycolysis, drives the metabolic control of DNA replication . Failures in this regulation cause DNA damage with potentially disastrous consequences for cell viability and human health, including cancer .
- Methods of Application : The study analyzed mutants of the catalytic (Cat) and C-terminal (PEPut) domains of B. subtilis PykA . It found replication phenotypes in conditions where PykA is dispensable for growth .
- Results or Outcomes : PEPut operates as a nutrient-dependent inhibitor of initiation while Cat acts as a stimulator of replication fork speed . Disruption of either PEPut or Cat replication function dramatically impacted the cell cycle and replication timing .
9. Metabolic Engineering of Microorganisms
- Application Summary : Pyruvate is a hub of various endogenous metabolic pathways, including glycolysis, TCA cycle, amino acid, and fatty acid biosynthesis . It has also been used as a precursor for pyruvate-derived compounds such as acetoin, 2,3-butanediol (2,3-BD), butanol, butyrate, and L-alanine biosynthesis .
安全和危害
未来方向
属性
IUPAC Name |
potassium;2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVUQLWTIZFTMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884039 | |
| Record name | Propanoic acid, 2-oxo-, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium pyruvate | |
CAS RN |
4151-33-1 | |
| Record name | Propanoic acid, 2-oxo-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-oxo-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-oxo-, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium pyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)
